Product packaging for 4H-Cyclobuta[de]quinoline(Cat. No.:CAS No. 195503-38-9)

4H-Cyclobuta[de]quinoline

Cat. No.: B1170105
CAS No.: 195503-38-9
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Description

4H-Cyclobuta[de]quinoline is a sophisticated tricyclic organic compound that features a quinoline ring system fused with a cyclobutadiene moiety, creating a unique structural motif of high interest in advanced chemical research. This fused aromatic system is primarily valued in medicinal chemistry and materials science for its potential as a key synthetic intermediate or a core scaffold. Researchers investigate its application in the development of novel pharmacologically active agents, leveraging the known biological activities of quinoline-based compounds, which include antibacterial, anticancer, and antimalarial properties. The incorporation of the strained cyclobutadiene ring can impart significant reactivity and unique electronic characteristics, making this compound a subject of study in the synthesis of complex polycyclic architectures and functional organic materials. Its mechanism of action in biological contexts is anticipated to involve interactions with cellular macromolecules, potentially through intercalation or enzyme inhibition pathways common to planar aromatic systems. Handling requires appropriate safety precautions in a controlled laboratory setting. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N B1170105 4H-Cyclobuta[de]quinoline CAS No. 195503-38-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195503-38-9

Molecular Formula

C10H7N

Synonyms

4H-Cyclobuta[de]quinoline(9CI)

Origin of Product

United States

Synthetic Methodologies for 4h Cyclobuta De Quinoline and Its Derivatives

Retrosynthetic Analysis of the 4H-Cyclobuta[de]quinoline Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the analysis can be approached by considering disconnections in both the quinoline (B57606) subunit and the annulated cyclobutane (B1203170) ring.

The quinoline ring system is a common scaffold in medicinal chemistry and natural products, leading to the development of numerous synthetic methodologies. Classical approaches to quinoline synthesis often involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. These methods can be adapted for the retrosynthesis of the this compound skeleton.

Key disconnection strategies for the quinoline subunit include:

Combes Quinoline Synthesis: This approach involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. In a retrosynthetic sense, this would disconnect the this compound into a cyclobutane-substituted aniline and a β-diketone.

Conrad-Limpach Synthesis: This strategy utilizes the reaction of an aniline with a β-ketoester. The disconnection would yield a cyclobutane-annulated aniline and a β-ketoester.

Doebner-von Miller Reaction: This reaction employs α,β-unsaturated carbonyl compounds reacting with anilines. Retrosynthetically, this would break down the quinoline part into an appropriately substituted aniline and an α,β-unsaturated carbonyl compound derived from a cyclobutane precursor.

Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. This is a highly convergent strategy that could, in principle, form the quinoline ring with the cyclobutane moiety already in place on one of the precursors.

A summary of these classical disconnection approaches is presented in the table below.

Synthetic Strategy Precursors Description
Combes SynthesisAnilines and β-diketonesAcid-catalyzed reaction to form the quinoline ring.
Conrad-Limpach SynthesisAnilines and β-ketoestersThermal condensation followed by cyclization.
Doebner-von Miller ReactionAnilines and α,β-unsaturated carbonylsAcid-catalyzed reaction leading to quinoline formation.
Friedländer Annulation2-aminobenzaldehydes/ketones and carbonylsBase or acid-catalyzed condensation to form the pyridine ring of the quinoline.

The construction of the cyclobutane ring is often challenging due to the inherent ring strain of the four-membered system. Several strategies can be envisioned for the formation of the cyclobutane ring in the context of the this compound skeleton.

[2+2] Cycloaddition Reactions: This is one of the most direct methods for forming four-membered rings. A photochemical [2+2] cycloaddition between an alkene and a quinoline derivative could potentially form the desired fused system. researchgate.net For instance, a dearomative [2+2] cycloaddition of a quinoline with an alkene, promoted by a photosensitizer, could yield a cyclobutane-fused dihydroquinoline, which could then be aromatized. researchgate.netnih.gov

Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a quinoline derivative bearing a suitable four-carbon chain. For example, a quinoline substituted with a 1,4-dihalobutane or a similar precursor could undergo an intramolecular ring closure to form the cyclobutane ring.

Ring Expansion/Contraction Reactions: While less direct, ring expansion of a fused cyclopropane (B1198618) or ring contraction of a fused cyclopentane (B165970) could also be considered as potential routes to the cyclobutane ring.

Targeted Synthetic Efforts Towards the Core this compound Nucleus

While specific literature on the synthesis of this compound is scarce, the principles of organic synthesis allow for the postulation of targeted efforts and the anticipation of challenges.

Early synthetic approaches would likely focus on adapting well-established reactions. A significant challenge in any approach would be managing the ring strain associated with the fused cyclobutane ring. Intramolecular cyclizations to form four-membered rings are often entropically and enthalpically disfavored. The rigidity of the quinoline system could further exacerbate the difficulty of achieving the correct geometry for ring closure.

Potential challenges include:

Low yields: Due to the high activation energy required to form the strained cyclobutane ring.

Competing side reactions: Such as elimination or polymerization of reactive intermediates.

Regioselectivity: In cycloaddition reactions, controlling the site of annulation on the quinoline ring can be difficult.

Modern synthetic chemistry offers new tools to overcome the challenges of forming strained rings. The development of transition metal-catalyzed reactions and photochemical methods has opened up new avenues for cyclobutane synthesis. For instance, a visible-light-mediated dearomative [2+2] photocycloaddition of a quinoline derivative with an alkene could be a viable pathway. nih.gov This approach utilizes a photosensitizer to activate the quinoline to a triplet state, which then undergoes cycloaddition with the alkene. nih.gov

Advanced Annulation and Cycloaddition Reactions for Fused Systems

Recent advances in organic synthesis provide powerful methods for the construction of complex fused ring systems. These advanced reactions could be applied to the synthesis of this compound and its derivatives.

Photochemical Dearomative Cycloadditions: As mentioned, this has emerged as a powerful strategy. Studies have shown that quinolines can undergo intermolecular [2+2] cycloadditions with alkenes upon irradiation with visible light in the presence of a suitable photosensitizer and a Lewis acid. nih.gov This reaction proceeds via a dearomatized intermediate, which can then rearrange or be further functionalized. The reaction conditions for a representative dearomative [2+2] cycloaddition of quinolines with alkenes are summarized below. researchgate.net

Reactants Catalyst/Reagents Conditions Outcome
Quinolines, AlkenesIr-F photocatalyst, HClHFIP solvent, 30 W blue LEDs, 48 hFused 2D/3D ring systems

Transition Metal-Catalyzed [2+2] Cycloadditions: While photochemical methods are prominent, thermally-driven, transition metal-catalyzed [2+2] cycloadditions of olefins and alkynes are also a versatile strategy for synthesizing cyclobutanes. researchgate.net Iron catalysts based on pyrimidine-diimine ligands have been shown to be effective in promoting such reactions. researchgate.net

Cascade Reactions: A cascade reaction involving a dearomative [2+2] cycloaddition followed by a rearrangement or another cyclization could lead to complex polycyclic structures incorporating the this compound core in a single synthetic operation. researchgate.net

[2+2] Cycloaddition Strategies for Cyclobutane Formation

The [2+2] cycloaddition is a powerful and direct method for the construction of four-membered rings. nih.gov This strategy involves the reaction of two double-bond-containing components to form a cyclobutane ring. In the context of this compound, this typically involves an intramolecular or intermolecular reaction where one of the reacting π-systems is part of the quinoline core.

Photochemical [2+2] cycloaddition is the most frequently employed cycloaddition reaction to create carbocyclic products from two olefinic partners, one of which must be excited by UV or visible light. acs.org This method has been successfully applied to the dearomative cycloaddition of quinolines with alkenes to generate complex, three-dimensional structures. researchgate.netnih.gov

The reaction proceeds via the excited state of the quinoline molecule. Upon irradiation, the quinoline can react from its singlet (S1) or triplet (T1) excited state. The triplet state, often accessed through the use of a photosensitizer, behaves like a diradical, allowing for stepwise radical cycloadditions that can lead to ortho and para adducts. nih.gov The formation of the this compound skeleton corresponds to a para-cycloaddition (a [4+2] cycloaddition across the 5- and 8-positions of the quinoline ring is not the pathway, rather it is a formal [2+2] addition between the C5-C6 or C7-C8 bond and an external alkene, followed by rearrangement, or more directly, an intermolecular cycloaddition involving the benzenoid ring).

Recent studies have demonstrated that an energy-transfer-mediated cascade dearomative [2+2] cycloaddition/rearrangement reaction of quinoline derivatives with alkenes provides a direct route to pyridine-fused 2D/3D ring systems. researchgate.net These reactions can exhibit excellent diastereoselectivity, overcoming common reactivity and selectivity issues found in photochemical cycloadditions of other aromatic systems. researchgate.net The regioselectivity of the cycloaddition can be controlled by factors such as solvent polarity and the electronic nature of substituents on the quinoline ring. nih.gov

Catalyst/SensitizerAlkene PartnerSolventProduct TypeYield (%)Reference
Ir[dF(CF3)ppy]2dtbbpyStyreneHFIPFused 6-5-4-3 system95 researchgate.net
Xanthone1,1-DiphenylethyleneAcetonitrilepara-Cycloadduct70 nih.gov
AcetophenoneTetramethylethyleneBenzeneortho and para adductsVariable nih.gov

While photochemical methods are more common for activating aromatic rings, thermally induced [2+2] cycloadditions are also a viable strategy, particularly in intramolecular contexts. researchgate.net These reactions often involve highly reactive species such as ketenes or allenes, which can be generated in situ and trapped by a tethered alkene. nih.govacs.org

For the synthesis of this compound derivatives, this approach would necessitate a quinoline precursor bearing a side chain that can generate an allene (B1206475) or ketene. For instance, a propargyl group attached to the quinoline backbone could be isomerized to an allene, which could then undergo an intramolecular [2+2] cycloaddition with a double bond within the quinoline's benzenoid ring. Annulation of a cyclobutane ring onto biologically relevant scaffolds like quinolones has become an increasingly popular strategy for creating structurally rigid and novel compounds. nih.govacs.org The high temperatures required for thermal cycloadditions can sometimes lead to retro-cycloaddition reactions, which must be considered in the reaction design. researchgate.net

Dearomatization-Driven Cyclization Pathways for Quinoline Frameworks

Dearomatization reactions are fundamental transformations that generate three-dimensional complexity from flat aromatic precursors. nih.govacs.org For quinolines, disrupting the aromaticity of the heterocyclic or benzenoid ring renders it susceptible to subsequent cyclization reactions, providing a powerful two-stage strategy for constructing the this compound system. The primary challenge is overcoming the thermodynamic penalty of breaking the aromatic stabilization. nih.govnih.gov

Nucleophilic dearomatization involves the addition of a nucleophile to the quinoline ring, breaking the cyclic conjugation. nih.gov This process is often facilitated by activating the quinoline, for example, by N-alkylation to form a quinolinium salt, which significantly increases the electrophilicity of the ring system. researchgate.net The addition of the nucleophile typically occurs at the C2 or C4 position, leading to 1,2- or 1,4-dihydroquinolines. acs.orgnih.gov

A wide range of nucleophiles can be employed in these strategies, including organometallic reagents, enolates, and hydrides. nih.govresearchgate.net Metal-hydride complexes, for example, have been used for the dearomative hydrosilylation and hydroboration of quinolines. nih.gov The choice of nucleophile and reaction conditions determines the regioselectivity of the initial dearomatization step, which is crucial for directing the subsequent cyclization.

Activation MethodNucleophileProduct TypeCatalystReference
N-BenzoylationDiethylsilane1,2-Dihydroquinoline (B8789712)[Ir(coe)2Cl]2 nih.gov
N-ActivationGrignard Reagents1,2-Dialkylated Dihydroquinolines- nih.gov
Unactivated-1,4-Hydroborated quinolineZrIIIH-BTC MOF nih.gov
N-ActivationMalonatesC4-Alkylated DihydroquinolineBase researchgate.net

Once the quinoline ring is dearomatized, the resulting intermediate can be designed to undergo an intramolecular cyclization to form the fused four-membered ring. This requires a precursor where a substituent on the quinoline or on the attacking nucleophile is positioned to facilitate ring closure.

For example, a dearomatized 1,2-dihydroquinoline intermediate bearing a side chain with a suitable leaving group at the appropriate position could undergo an intramolecular nucleophilic substitution to forge the cyclobutane ring. The dearomatization process gives rise to reactive intermediates that can be intercepted intramolecularly to deliver products with a significant increase in molecular complexity. researchgate.net This tandem approach, combining dearomatization with an irreversible C-C bond formation, helps to compensate for the initial energy cost of disrupting the aromaticity. nih.gov The success of this strategy hinges on the regioselective formation of the dearomatized intermediate and the geometric feasibility of the subsequent intramolecular cyclization. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Aqueous Media Reactions

The use of environmentally benign solvents, or the complete omission of solvents, is a key principle of green chemistry. In the realm of quinoline synthesis, significant strides have been made in developing reactions in aqueous media or under solvent-free conditions. These approaches not only reduce the environmental impact of chemical processes but can also offer unique reactivity and selectivity.

Research into the synthesis of quinoline derivatives has demonstrated the feasibility of conducting reactions in water or ethanol-water mixtures. For instance, the synthesis of certain 4H-pyrano quinolinone derivatives has been successfully achieved in an aqueous ethanol (B145695) medium using tetra-n-butylammonium fluoride (B91410) (TBAF) as an organocatalyst. nih.gov This method provides good to excellent yields and represents a greener alternative to traditional organic solvents. nih.gov Similarly, the Hantzsch reaction for the synthesis of novel quinoline-substituted 1,4-dihydropyridine (B1200194) derivatives has been effectively carried out in aqueous media, highlighting the versatility of water as a solvent for complex organic transformations. researchgate.netdntb.gov.ua

Solvent-free approaches have also gained traction in the synthesis of quinoline derivatives. A notable example is the use of Hβ zeolite as a heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This solvent-free method offers a green and efficient route to these compounds. rsc.org Microwave-assisted solvent-free synthesis has also been employed for the creation of a library of quinoline derivatives, demonstrating the potential of this technique for rapid and environmentally friendly synthesis. nih.gov

While these examples showcase the progress in sustainable synthesis for the broader quinoline class, specific data on the application of these methods to the this compound core structure is not extensively documented in the reviewed literature. The principles, however, suggest a promising avenue for future research in developing eco-friendly synthetic routes to this specific heterocyclic system.

Table 1: Examples of Solvent-Free or Aqueous Media Reactions for Quinoline Derivatives

Product ClassReaction ConditionsCatalystYieldReference
4H-pyrano quinolinone derivativesAqueous ethanol, refluxTetra-n-butylammonium fluoride (TBAF)50-90% nih.gov
Quinoline-substituted 1,4-dihydropyridinesAqueous media, refluxBase-catalyzedGood to high researchgate.netdntb.gov.ua
2,4-disubstituted quinolinesSolvent-freeHβ zeoliteNot specified rsc.org

Catalyst Reuse and Sustainability

Heterogeneous catalysts, such as zeolites and solid-supported reagents, are particularly advantageous for their ease of separation from the reaction mixture. The Hβ zeolite used in the solvent-free synthesis of 2,4-disubstituted quinolines, for instance, can be recovered and reused multiple times without a significant loss of catalytic activity. rsc.org This demonstrates the potential for developing robust and recyclable catalytic systems for quinoline synthesis.

Another approach involves the use of magnetic nanoparticles as catalyst supports. This allows for the simple and efficient separation of the catalyst from the reaction medium using an external magnet. While not specifically applied to this compound, this strategy has been explored for the synthesis of other quinoline derivatives. researchgate.net

Furthermore, the use of biocompatible and recyclable catalysts like choline (B1196258) hydroxide (B78521) has been reported for the synthesis of 4-aminoquinoline-2-ones, showcasing a move towards more sustainable and environmentally friendly catalytic systems. dntb.gov.ua The development and application of such recyclable catalysts to the synthesis of the this compound framework would be a significant step forward in the sustainable production of this unique heterocyclic compound.

Table 2: Examples of Reusable Catalysts in Quinoline Synthesis

CatalystSynthetic MethodRecyclabilityReference
Hβ zeoliteSolvent-free synthesis of 2,4-disubstituted quinolinesReusable without significant loss of activity rsc.org
Magnetic Nanoparticle Supported CatalystsVarious quinoline synthesesMagnetically separable and reusable researchgate.net
Choline hydroxideSynthesis of 4-aminoquinoline-2-onesRecyclable dntb.gov.ua

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of 4H-Cyclobuta[de]quinoline Formation

The synthesis of the this compound core and its derivatives often involves intricate reaction pathways, with the precise mechanism being highly dependent on the chosen synthetic strategy, starting materials, and reaction conditions.

The formation of the cyclobutane (B1203170) ring fused to the quinoline (B57606) system frequently proceeds through cycloaddition reactions. rsc.org Photochemical [2+2] cycloadditions, in particular, have been a subject of detailed mechanistic study. rsc.orgescholarship.org These reactions typically involve the excitation of a quinoline derivative to a triplet state, which then reacts with an alkene in a stepwise manner. rsc.orgescholarship.org

Key intermediates in these processes are often proposed to be diradicals. rsc.org For instance, in the photochemical cycloaddition of quinolines with alkenes, an initial energy transfer from a photosensitizer excites the quinoline. rsc.org This excited quinoline then adds to the alkene to form a diradical intermediate. rsc.org The subsequent spin inversion and ring closure of this diradical lead to the formation of the cyclobutane ring. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to probe the energy landscape of these transformations, helping to elucidate the structures of transition states and the relative energies of different reaction pathways. escholarship.org These studies have revealed a complex interplay of electronic and steric factors that govern the regio- and diastereoselectivity of the cycloaddition. escholarship.org In some cases, carbocation intermediates have also been identified, particularly in cascade annulation reactions catalyzed by gold(I) complexes. acs.org DFT calculations have shown that carbocation and quinodimethane intermediates can be kinetically and thermodynamically interconvertible, with the reaction pathway being determined by their respective activation energies for subsequent cycloaddition steps. acs.org

Catalysts and reagents play a pivotal role in directing the course of this compound synthesis, influencing reaction efficiency, selectivity, and even the nature of the final product. rsc.orgnih.govnih.gov

Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), have been found to be effective in promoting certain photochemical cycloadditions of quinolines. escholarship.org They can activate the quinoline substrate, potentially leading to higher conversion rates. escholarship.org

Transition Metal Catalysts: Transition metals are instrumental in a variety of synthetic strategies leading to fused quinoline systems. nih.govnih.govresearchgate.netfrontiersin.org For instance, gold(I) and platinum(II) catalysts have been utilized in cascade [4+2] annulations to construct complex polycyclic frameworks that can include the cyclobutane-fused quinoline motif. acs.org The catalyst can control whether the reaction proceeds through intermediates like benzopyrylium and quinodimethane or via a carbocation intermediate, leading to different product outcomes from the same starting materials. acs.org Cobalt-based metalloradical catalysis has been explored for the construction of strained four-membered rings through radical 1,4-C–H alkylation, a process that involves key cobalt-stabilized radical intermediates. nih.gov

Electrocatalysis: Metal-free electrocatalytic methods have emerged for the synthesis of fused quinoline derivatives. nih.gov These approaches can utilize iodide-mediated electro-oxidation to generate reactive imine intermediates from secondary amines, which then undergo cycloaddition to form the quinoline core. nih.gov

Bases: In certain reaction pathways, bases are employed to facilitate key steps. For example, in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-b]quinolines, a strong base like DBU is used to deprotonate a secondary amine, initiating a hydroarylation of a triple bond. nih.gov

The following table summarizes the role of various catalysts and reagents in the synthesis of related fused quinoline systems:

Catalyst/ReagentReaction TypeRole
PhotosensitizersPhotochemical [2+2] CycloadditionFacilitate energy transfer to form excited state quinoline. rsc.org
BF₃·OEt₂Photochemical CycloadditionLewis acid catalyst to activate the quinoline substrate. escholarship.org
Au(I) / Pt(II) ComplexesCascade [4+2] AnnulationControl reaction pathway via benzopyrylium, quinodimethane, or carbocation intermediates. acs.org
Cobalt ComplexesRadical C-H AlkylationGenerate metalloradical intermediates for strained ring formation. nih.gov
Iodide SaltsElectrocatalytic CycloadditionMediate electro-oxidation to form reactive imine intermediates. nih.gov
DBUHydroarylation/CyclizationActs as a base to initiate the reaction sequence. nih.gov

Reactivity of the this compound System

The inherent ring strain of the cyclobutane moiety in the this compound system makes it susceptible to ring-opening reactions. researchgate.netresearchgate.netresearchgate.net These transformations can be induced by thermal or photochemical means and provide pathways to more complex molecular architectures. researchgate.net

The cleavage of the C-C bonds within the four-membered ring is a characteristic feature of cyclobutane chemistry, driven by the release of ring strain. researchgate.netresearchgate.net

Heating derivatives of the this compound system can lead to the cleavage of the cyclobutane ring. These reactions often proceed through a concerted 4-π electrocyclic ring-opening mechanism, particularly if a cyclobutene (B1205218) intermediate can be formed. researchgate.netlancs.ac.uk The stereochemistry of the ring-opening is governed by the principles of orbital symmetry. The high temperatures required for these transformations, however, can sometimes lead to complex product mixtures.

Photochemical methods offer an alternative way to induce ring-opening in cyclobutane-containing systems. researchgate.netresearchgate.net Irradiation with light of an appropriate wavelength can excite the molecule, leading to the homolytic cleavage of a C-C bond in the cyclobutane ring to form a 1,4-diradical intermediate. researchgate.nettum.de This diradical can then undergo further reactions, such as fragmentation or rearrangement, to yield a variety of products. In some cases, a second energy transfer to an initial cycloadduct can lead to bond homolysis and subsequent recombination to form a new cyclobutane product or other rearranged structures. escholarship.org The outcome of these photochemical reactions can be highly dependent on the substitution pattern of the cyclobutane ring and the specific reaction conditions employed. escholarship.orgresearchgate.net

Electrophilic and Nucleophilic Reactivity of the Quinoline Core

The quinoline moiety within the this compound system exhibits characteristic electrophilic and nucleophilic reactivity patterns, which are influenced by the electron distribution within the heterocyclic ring.

Electrophilic Substitution: In reactions with electrophiles, the quinoline ring generally undergoes substitution at the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.org This preference is attributed to the higher electron density of the carbocyclic ring. quimicaorganica.org The positions most favorable for electrophilic attack are C5 and C8. quimicaorganica.orgyoutube.com The stability of the resulting cationic intermediate, known as the Wheland intermediate, dictates this regioselectivity. Attack at the 5- and 8-positions allows for the formation of a resonance-stabilized intermediate where the positive charge is delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Conversely, attack at the 6- or 7-positions results in a less stable intermediate with only one such contributing structure. quimicaorganica.org

Nucleophilic Substitution: The pyridine ring of the quinoline core is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. youtube.com Specifically, the C2 and C4 positions are the most electrophilic and, therefore, the primary sites for nucleophilic substitution. youtube.com The attack of a nucleophile at these positions leads to the formation of a reactive intermediate where the negative charge is favorably accommodated by the electronegative nitrogen atom. youtube.com The relative stability of these intermediates governs the reaction's favorability. youtube.com For instance, nucleophilic attack at C2 or C4 results in an intermediate where the negative charge resides on the nitrogen, a more stable scenario than if the attack were to occur at C3. youtube.com The introduction of an electron-withdrawing group at the C3 position can, however, favor nucleophilic attack at the C4 position. semanticscholar.org

The reactivity of the quinoline core can be further modulated by the formation of N-oxides, which enhances the electrophilicity of the pyridine ring and directs electrophilic substitution to the 4-position. quimicaorganica.org Additionally, the nitrogen's lone pair of electrons allows it to act as a nucleophile, leading to the formation of various dipoles like quinolinium ylides and imides, which can participate in cycloaddition reactions. acs.orgnih.gov

Transformations Involving the Fused Interface

The fused interface of this compound, where the strained cyclobutane ring is joined to the quinoline system, is a site of unique chemical transformations. The inherent strain of the four-membered ring makes it susceptible to reactions that lead to more stable, complex polycyclic structures.

One significant transformation is the dearomative [2π + 2σ] cycloaddition. In a metal-free, energy transfer-catalyzed process, quinolines can react with bicyclo[1.1.0]butanes to yield pyridine-fused polycyclic rings. rsc.org This reaction proceeds through an initial ortho-cycloaddition followed by an intramolecular carbon-to-carbon 1,6-hydrogen atom transfer (HAT) and cyclization process. rsc.org The regioselectivity of this cycloaddition is highly dependent on the substituents present on the benzenoid ring of the quinoline. rsc.org

Another key transformation involves the metal-mediated reactions of strained intermediates. The generation of strained arynes, or hetarynes, from derivatives of the quinoline system allows for subsequent palladium-catalyzed reactions to construct new ring systems and π-extended heterocyclic materials. escholarship.org These transformations harness the strain energy of intermediates to drive the formation of multiple bonds in a single step, providing access to complex molecular architectures that might be otherwise difficult to synthesize. escholarship.org

Furthermore, the strained four-membered ring can be a target for ring-opening reactions or rearrangements, particularly under thermal or photochemical conditions. These transformations can lead to the formation of larger, more complex heterocyclic systems. The photolability of adducts containing a strained four-membered ring and an excitable vinylpyridine moiety can limit their synthetic accessibility but also opens avenues for further photochemical transformations. rsc.org

Stereochemical Outcomes and Diastereoselective Control in Reactions

The three-dimensional arrangement of atoms in the products of reactions involving this compound is a critical aspect of its chemistry. This section examines how substituents influence the stereochemical course of reactions and the strategies employed to achieve chiral induction in these fused systems.

Influence of Substituents on Regio- and Diastereoselectivity

Substituents on the this compound framework play a pivotal role in directing the regioselectivity and diastereoselectivity of its reactions.

In the context of dearomative cycloadditions, the position and electronic nature of substituents on the quinoline ring have a pronounced effect. For example, in the reaction of quinolines with bicyclo[1.1.0]butanes, methyl groups on the pyridine moiety have a minor effect on selectivity. rsc.org However, substituents on the benzenoid ring significantly influence the regioselectivity of the [2π + 2σ] cycloaddition. rsc.org Specifically, 5- or 7-methylquinolines predominantly form 8-to-7 cycloadducts, whereas 6- or 8-substituted quinolines favor the formation of 5-to-6 adducts. rsc.org These outcomes are dictated by the stabilizing or destabilizing effects of the substituents on the reaction intermediates. rsc.org

The diastereoselectivity of these reactions is also influenced by substituents. In many dearomative functionalizations of N-alkyl activated azaarenes, complex bridged polycyclic compounds with multiple stereocenters can be synthesized with high regio- and diastereoselectivity. semanticscholar.org The stereochemical outcome is often controlled by the approach of the reagent, which is sterically hindered by existing substituents, leading to the preferential formation of one diastereomer over another. For instance, in the synthesis of dihydro-quinolin-4-ones via a borane-catalyzed 1,7-hydride shift, excellent diastereoselectivity (up to >99:1 cis:trans) is achieved. researchgate.net

The following table summarizes the influence of substituent position on the regioselectivity of the [2π + 2σ] cycloaddition of substituted quinolines.

Substituent Position on QuinolineMajor Regioisomer
5-Methyl8-to-7 Adduct
7-Methyl8-to-7 Adduct
6-Methyl5-to-6 Adduct
8-Methyl5-to-6 Adduct

Table based on data from a study on successive energy-transfer catalytic dearomative reactions of quinolines. rsc.org

Chiral Induction and Asymmetric Synthesis in Fused Systems

Achieving control over the absolute stereochemistry in reactions of fused systems like this compound is a significant goal, often accomplished through asymmetric induction. wikipedia.org This involves the use of a chiral feature in the substrate, reagent, catalyst, or environment to favor the formation of one enantiomer or diastereomer. wikipedia.org

Substrate-Controlled Asymmetric Induction: This approach utilizes a chiral center that is covalently bonded to the reactive center. wikipedia.org The starting material is often derived from the chiral pool. The inherent chirality of the substrate directs the stereochemical outcome of the reaction.

Reagent-Controlled Asymmetric Induction: In this method, a chiral reagent is used to deliver a functional group to the substrate in a stereoselective manner.

Catalyst-Controlled Asymmetric Induction (External Asymmetric Induction): This is often the most desirable method for asymmetric synthesis, where a chiral catalyst or a chiral ligand in a metal complex creates a chiral environment for the reaction. wikipedia.org This allows for the generation of a large amount of chiral product from a small amount of the chiral catalyst. For example, chiral copper hydride complexes have been used to catalyze the C–C bond-forming dearomatization of pyridines with high enantioselectivity. acs.orgnih.gov In the context of fused systems, chiral Lewis acids have been employed to mediate highly selective asymmetric Diels-Alder reactions. iranchembook.ir The development of catalytic systems for the asymmetric construction of cyclobutanones, a related four-membered ring system, highlights the potential for applying similar strategies to this compound derivatives. nih.gov

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Advanced Spectroscopic and Crystallographic Characterization

X-ray Diffraction Analysis

Insights into Solid-State Packing and Intermolecular Interactions

The crystal engineering of quinoline (B57606) derivatives reveals that their solid-state architecture is predominantly governed by a combination of weak intermolecular forces. eurjchem.com In the absence of strong hydrogen bond donors or acceptors, the crystal packing is often dictated by π-stacking, C-H···N, C-H···π, and van der Waals interactions. rsc.orgmdpi.comchemmethod.com

For quinoline-based structures, slipped π–π stacking interactions are a common motif, where aromatic rings of adjacent molecules are arranged in a parallel-displaced fashion. researchgate.net This arrangement helps to minimize electrostatic repulsion and maximize attractive dispersion forces. Furthermore, weak C-H···N hydrogen bonds, involving aromatic C-H groups and the nitrogen atom of the quinoline ring, frequently contribute to the formation of one or two-dimensional networks. rsc.org The presence of various substituents can introduce other interactions, such as C-H···O and C-H···Cl bonds, further influencing the molecular assembly. mdpi.com

Interaction TypeDonorAcceptorTypical Role in Quinoline Crystal Packing
π–π StackingQuinoline Ring (π-system)Quinoline Ring (π-system)Formation of columnar or layered structures. researchgate.net
C-H···N Hydrogen BondAromatic C-HQuinoline NitrogenLinks molecules into chains or sheets. rsc.org
C-H···π InteractionAromatic/Aliphatic C-HQuinoline Ring (π-system)Contributes to three-dimensional network stability. eurjchem.com
van der Waals ForcesAll atomsAll atomsGeneral cohesive forces governing close packing. chemmethod.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. The infrared (IR) and Raman spectra of 4H-Cyclobuta[de]quinoline would be a composite of the characteristic vibrations of the quinoline core and the fused cyclobutane (B1203170) ring.

The quinoline portion of the molecule gives rise to a series of well-defined bands. astrochem.orgresearchgate.net Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The stretching vibrations of the C=C and C=N bonds within the aromatic rings produce a set of characteristic peaks between 1620 cm⁻¹ and 1430 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also generate strong absorptions in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the substitution pattern. astrochem.org

The cyclobutane ring introduces vibrations associated with aliphatic CH₂ groups. docbrown.info Symmetric and asymmetric CH₂ stretching vibrations are expected to appear in the 2990-2880 cm⁻¹ range. Additionally, CH₂ scissoring (bending) vibrations typically occur around 1450 cm⁻¹. The puckered four-membered ring itself has characteristic deformation or "breathing" modes, though these may be weak and appear at lower frequencies (~900 cm⁻¹). docbrown.info

The combined spectrum for this compound would therefore be expected to show both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below it. The fingerprint region would be complex, containing overlapping bands from quinoline ring modes and cyclobutane deformation modes. nih.gov

Vibrational ModeFunctional Group/MoietyExpected Wavenumber Range (cm⁻¹)Reference
C-H Stretch (Aromatic)Quinoline3100 - 3000 researchgate.net
C-H Stretch (Aliphatic)Cyclobutane (CH₂)2990 - 2880 docbrown.info
C=C / C=N StretchQuinoline Ring1620 - 1430 astrochem.org
CH₂ ScissoringCyclobutane (CH₂)~1450 docbrown.info
C-H Out-of-Plane BendQuinoline850 - 740 astrochem.org
Ring DeformationCyclobutane~900 docbrown.info

Mass Spectrometry (High-Resolution) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound, with a chemical formula of C₁₁H₉N, the calculated exact mass of the neutral molecule is 155.0735 Da. The corresponding protonated molecule [M+H]⁺ would have an m/z of 156.0808.

The fragmentation pathways of quinoline and its derivatives upon electron ionization (EI) have been well-studied. cdnsciencepub.comchempap.org The primary and most characteristic fragmentation of the quinoline molecular ion (m/z 129) is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a highly stable C₈H₆˙⁺ fragment ion at m/z 102. rsc.orgnist.gov This C₈H₆˙⁺ ion can further decompose by losing acetylene (B1199291) (C₂H₂) to yield a fragment at m/z 76 (C₆H₄⁺). chempap.org

For this compound, the molecular ion (m/z 155) would be expected to follow a similar initial fragmentation, losing HCN to produce a fragment at m/z 128 (C₁₀H₈˙⁺). An alternative fragmentation pathway could involve the cyclobutane ring. Strained four-membered rings can undergo retro-[2+2] cycloaddition upon ionization. This could lead to the loss of a neutral ethene molecule (C₂H₄, 28 Da), resulting in a fragment ion at m/z 127 (C₉H₅N˙⁺). The relative abundance of these fragments would depend on the ionization energy and the relative stability of the resulting ions.

Ion/FragmentProposed FormulaCalculated Exact Mass (m/z)Proposed Origin
[M]⁺C₁₁H₉N⁺155.0735Molecular Ion
[M+H]⁺C₁₁H₁₀N⁺156.0808Protonated Molecule (ESI)
[M-HCN]⁺C₁₀H₈⁺128.0626Loss of hydrogen cyanide from quinoline moiety
[M-C₂H₄]⁺C₉H₅N⁺127.0422Loss of ethene from cyclobutane moiety
[M-HCN-C₂H₂]⁺C₈H₆⁺102.0469Subsequent loss of acetylene

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

The electronic absorption spectrum of this compound is expected to be dominated by the π-electron system of the quinoline chromophore. The UV-Vis spectrum of quinoline itself displays several bands corresponding to π→π* transitions. acs.orgnist.gov These are often labeled, in order of increasing energy, as the α-band (¹Lₐ), the p-band (¹Lₑ), and the β-band (¹Bₑ), analogous to other aromatic systems.

In a non-polar solvent, quinoline typically exhibits a structured absorption band around 300-315 nm and a more intense band around 270-280 nm. researchgate.net A very strong absorption is observed at shorter wavelengths, typically below 230 nm. acs.org These transitions originate from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals.

Fusing an aliphatic ring, such as cyclobutane, to the quinoline aromatic system generally results in minor perturbations to the electronic spectrum. As the cyclobutane ring does not extend the π-conjugation, it is not expected to cause a large shift in the absorption maxima. However, the ring strain and potential hyperconjugative interactions from the aliphatic ring may induce a small bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. mdpi.com

The fluorescence properties of quinoline derivatives can vary significantly. Quinoline itself is weakly fluorescent, but the introduction of substituents can greatly enhance the quantum yield. nih.gov The electronic structure of this compound, with its rigid, planarized system, suggests it may exhibit fluorescence, with the emission wavelength likely appearing at a slightly longer wavelength than the lowest energy absorption band.

Transition (Band)Typical Wavelength Range (nm) for QuinolineOrbital NatureDescription
¹Lₐ (α-band)300 - 315π → πLowest energy, often with vibrational fine structure. acs.org
¹Lₑ (p-band)270 - 280π → πMore intense than the α-band. researchgate.net
¹Bₑ (β-band)< 230π → π*Very strong absorption. acs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of molecular systems. For a molecule like 4H-Cyclobuta[de]quinoline, these methods provide indispensable insights into its geometry, stability, and electronic nature, which are otherwise challenging to probe experimentally.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. mdpi.commdpi.com DFT calculations are commonly employed to determine ground state properties by optimizing the molecular geometry and analyzing the resulting electronic wave function. nih.govijcce.ac.ir

Functionals such as the hybrid B3LYP are frequently used in conjunction with Pople-style basis sets like 6-311++G** or 6-31G(d,p) to model quinoline-based systems. mdpi.commdpi.com These calculations yield critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is used to compute thermodynamic properties, molecular orbital energies (such as the HOMO-LUMO gap), and the distribution of electron density, all of which are vital for assessing the molecule's stability and chemical reactivity. nih.govresearchgate.net While specific DFT studies on this compound are not extensively documented in the literature, the established methodologies for quinoline derivatives provide a robust framework for its theoretical investigation. mdpi.com

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, offer a pathway to highly accurate predictions of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically approach the exact solution of the Schrödinger equation. Due to their high computational expense, their application is often reserved for smaller molecules or for benchmarking results obtained from more computationally efficient methods like DFT. For a complex fused system like this compound, ab initio calculations could be strategically used to obtain high-accuracy data for specific properties or for simplified model systems to validate DFT results.

Aromaticity Analysis of the Quinoline and Fused Ring Systems

A central point of theoretical interest in this compound is the aromaticity of its quinoline core and how it is affected by the fused, strained cyclobutane (B1203170) ring. Aromaticity is a multi-faceted property, and its quantification relies on various indices based on geometric, magnetic, and electronic criteria. mdpi.comnih.gov

Several aromaticity indices are commonly calculated using geometries optimized with DFT to quantify the aromatic character of the benzene (B151609) and pyridine (B92270) rings within the quinoline moiety. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. HOMA values range from 0 (for a non-aromatic system) to 1 (for a fully aromatic system like benzene). mdpi.comnih.gov It evaluates the deviation of bond lengths from an ideal aromatic value. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion. Aromatic systems sustain a diatropic ring current when placed in a magnetic field, which induces a magnetic shielding in the center of the ring. Consequently, large negative NICS values (e.g., around -10 ppm) are indicative of strong aromaticity, while values near zero suggest non-aromaticity. mdpi.com

Para-Delocalization Index (PDI): This is an electronic index based on the quantum theory of atoms in molecules (QTAIM), measuring electron delocalization between para-positioned carbons.

Six-Center Index (I6): This index also measures electron delocalization over a six-membered ring. Higher I6 values correspond to greater aromaticity. mdpi.com

FLU Aromaticity Index (FLU): This index is based on electron delocalization. Lower values of FLU indicate stronger aromaticity. mdpi.com

Planarity Index (PLR): This index quantifies the planarity of a ring system.

The interpretation of these indices is crucial: for HOMA, I6, PDI, and PLR, higher values signify greater aromaticity. Conversely, for NICS and FLU, more negative or lower values indicate stronger aromatic character. mdpi.com Theoretical studies on various quinoline derivatives show that the benzene ring generally exhibits a higher degree of aromaticity than the pyridine ring. mdpi.com

Below is a table summarizing the reference values for benzene and typical calculated values for the individual rings in quinoline derivatives, based on DFT calculations.

Aromaticity is fundamentally linked to the concept of a delocalized π-electron system that can sustain a ring current when subjected to an external magnetic field. cdnsciencepub.com This phenomenon is the basis for magnetic aromaticity indices like NICS. Ring current analysis, often performed computationally, maps the flow of electrons within the molecule. In aromatic systems, a strong diatropic (shielding) current flows around the ring, whereas anti-aromatic systems exhibit a paratropic (deshielding) current. Perturbation theory can be used to model the response of the molecular orbitals to the magnetic field, providing a theoretical foundation for understanding these induced currents and their contribution to magnetic properties and aromaticity.

The fusion of a cyclobutane ring onto the quinoline framework in this compound creates a system where aromaticity and ring strain are intrinsically linked. Cyclobutane is known to possess significant ring strain (approximately 26 kcal/mol) due to a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain from eclipsing hydrogen atoms. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Fusing this strained ring forces the quinoline moiety to adopt a distorted, non-planar geometry. This geometric distortion directly impacts the π-orbital overlap within the benzene and pyridine rings. For optimal aromatic delocalization, the p-orbitals must be parallel, a condition that is compromised by the puckering induced by the cyclobutane ring. This disruption of π-electron delocalization is expected to lead to a reduction in the aromaticity of the quinoline system compared to an unstrained parent quinoline molecule. This effect is a well-known phenomenon in other cyclobuta-fused aromatic systems, such as benzocyclobutadiene, where the fusion of a strained ring significantly diminishes the aromatic character of the benzene ring. quora.com Therefore, a key aspect of the theoretical analysis of this compound is to quantify this reduction in aromaticity and understand how the molecule balances the energetic cost of ring strain against the stabilization gained from aromaticity. utdallas.edu

Strain Energy Calculations and Conformational Analysis

The cyclobutane ring in this compound is forced to adopt bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in substantial angle strain . In a perfectly planar cyclobutane, the internal angles would be 90°, leading to considerable strain. saskoer.caslideshare.net However, to alleviate some of this strain, the ring typically adopts a puckered conformation. libretexts.orgdalalinstitute.com In the case of this compound, the fusion to the rigid quinoline system will likely constrain the degree of puckering, leading to a unique strain profile compared to isolated cyclobutane.

Torsional strain arises from the eclipsing of bonds on adjacent atoms. A planar cyclobutane conformation would lead to significant eclipsing of the C-H bonds on the methylene (B1212753) bridges. libretexts.orgpharmacy180.com By adopting a puckered or "butterfly" conformation, the cyclobutane ring can reduce this torsional strain. saskoer.cadalalinstitute.com The degree of this puckering will be a balance between the reduction in torsional strain and the potential increase in angle strain upon deviation from planarity.

Computational methods, such as density functional theory (DFT), are essential for quantifying the total strain energy of this compound. This is typically done by comparing the calculated heat of formation of the molecule with a hypothetical strain-free reference compound.

Table 1: Calculated Strain Energy Components in a Model Cyclobuta-fused Aromatic System

Strain ComponentEstimated Energy (kcal/mol)
Angle Strain15 - 20
Torsional Strain5 - 10
Transannular Strain< 1
Total Strain Energy 20 - 30

Note: The values in this table are illustrative and based on typical values for strained fused-ring systems. The actual values for this compound would require specific quantum chemical calculations.

The cyclobutane ring in this compound is not expected to be planar. Instead, it will likely exhibit a puckered conformation to minimize torsional strain. libretexts.orgdalalinstitute.com This puckering can be described by a "butterfly" motion where one methylene bridge is bent out of the plane of the other three carbon atoms. slideshare.net The fusion to the quinoline ring system will likely create a non-equivalent puckering, with the barrier to ring inversion being influenced by the steric and electronic interactions with the aromatic moiety.

This puckering is a dynamic process, and the cyclobutane ring can undergo rapid inversion between two equivalent or non-equivalent puckered conformations at room temperature. slideshare.netdalalinstitute.com This process is known as fluxional dynamics . The energy barrier for this ring-flipping can be calculated computationally and is a key parameter in understanding the molecule's conformational behavior. The transition state for this inversion is expected to be a planar or near-planar conformation of the cyclobutane ring. slideshare.net

Reactivity Predictions and Mechanistic Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, these methods can offer insights into how the inherent strain and electronic structure influence its chemical behavior.

A key aspect of understanding a chemical reaction is characterizing its transition state , which is the highest energy point along the reaction pathway. ucsb.edu Computational methods can be used to locate the geometry of the transition state and calculate its energy relative to the reactants. This energy difference is the activation barrier or activation energy , which is a critical factor in determining the rate of a reaction. vu.nl

For this compound, reactions that lead to the opening of the strained cyclobutane ring are expected to be thermodynamically favorable. Transition state calculations can be employed to model potential reactions, such as cycloadditions or ring-opening reactions, and to predict the feasibility of these transformations. For instance, the activation strain model can be used to understand how the strain in the reactants influences the activation energy of a reaction. vu.nlresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. scribd.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uknih.gov The energies and shapes of the HOMO and LUMO of this compound will be crucial in determining its reactivity.

The HOMO is likely to be localized on the electron-rich quinoline ring, making this part of the molecule susceptible to attack by electrophiles. Conversely, the LUMO may have significant contributions from the strained C-C bonds of the cyclobutane ring, suggesting that this part of the molecule could be susceptible to nucleophilic attack, potentially leading to ring-opening. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. scribd.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Note: These are hypothetical energy values for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. utrgv.edu By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, such as the puckering of the cyclobutane ring, and the interactions of the molecule with its environment, such as a solvent.

While computationally intensive, MD simulations can offer insights that are not available from static quantum chemical calculations. For example, they can be used to explore the conformational landscape of the molecule and to identify the most populated conformations. They can also be used to simulate the approach of a reactant and to provide insights into the initial stages of a chemical reaction.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Spectra)

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies on the predicted spectroscopic properties of this compound. Consequently, data tables for predicted NMR chemical shifts and UV-Vis spectra for this particular compound are not available in published research.

While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict the spectroscopic properties of novel and known organic molecules, it appears that this compound has not yet been the subject of such focused computational investigation.

Therefore, this section cannot provide detailed research findings or data tables as no specific predictive studies on the NMR or UV-Vis spectra of this compound have been reported.

Synthetic Applications and Derivatization Strategies

4H-Cyclobuta[de]quinoline as a Building Block in Complex Molecular Synthesis

The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it an intriguing precursor for the construction of architecturally complex and novel molecular scaffolds. The controlled release of this strain can drive reactions that lead to the formation of intricate polycyclic systems.

While direct stereoselective syntheses employing this compound are not yet extensively documented, the synthesis of related cyclobuta-fused tetrahydroquinolines has been achieved through tandem reactions. For instance, a Brønsted acid-catalyzed reaction between anilines and 2-alkylenecyclobutanones can yield highly functionalized cyclobuta-fused tetrahydroquinoline carboxylic esters with good to high yields and diastereoselectivity. This approach highlights the potential for developing stereoselective methods for derivatives of this compound.

The annulation of a cyclobutane ring onto biologically relevant scaffolds like quinolones is a known strategy for creating rigid and structurally diverse molecules. nih.govacs.org The development of enantioselective methods, such as those employing visible-light-mediated Lewis acid-catalyzed dearomative [2+2] photocycloaddition, has been successful for other heterocycles and could potentially be adapted for the synthesis of chiral this compound derivatives. nih.gov

Table 1: Synthetic Approaches to Cyclobuta-Fused Quinolines

Reaction Type Reactants Catalyst/Conditions Product Reference
Tandem Reaction Anilines, 2-Alkylenecyclobutanones Brønsted Acid Cyclobuta-fused tetrahydroquinoline carboxylic esters researchgate.net
Intramolecular Cyclization Isocyanophenyl-substituted methylenecyclopropanes Ag2CO3, 1,4-dioxane, 120°C 1,2-Dihydrocyclobuta[b]quinoline derivatives researchgate.net

The strained cyclobutane ring in this compound can serve as a latent diene or dienophile source for cycloaddition reactions, paving the way for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and extended heterocyclic systems. Thermal or photochemical activation could induce ring-opening of the cyclobutane moiety, generating a reactive intermediate that can be trapped intramolecularly or intermolecularly.

For example, aryne-based syntheses have been employed to create cyclobutadiene-containing oligoacenes and other extended biphenylene (B1199973) derivatives, demonstrating the utility of strained four-membered rings in constructing complex aromatic systems. researchgate.net A similar strategy could be envisioned for this compound, where the cyclobuta moiety is transformed to introduce further aromatic or heteroaromatic rings. The synthesis of cyclopenta-fused PAHs from aryl-substituted anilines under mild conditions also provides a conceptual framework for extending the aromatic system of quinoline (B57606) derivatives. rsc.orgresearchgate.net

Application in Supramolecular Chemistry

The rigid and planar structural elements of this compound make it a promising candidate for applications in supramolecular chemistry, where non-covalent interactions govern the assembly of complex architectures. bbau.ac.in

The quinoline core of this compound can engage in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. These features are crucial for the design of host molecules that can selectively bind guest species. alfachemic.com The rigid cyclobutane fusion would impart a well-defined geometry to any potential host cavity, enhancing binding selectivity. Analogous to how cycloparaphenylenes encapsulate fullerenes, derivatives of this compound could be incorporated into larger macrocyclic hosts for the recognition of specific guest molecules. frontiersin.orgnih.gov

The planar nature of the this compound framework could facilitate self-assembly into ordered structures, such as columnar stacks or liquid crystalline phases, driven by π-π interactions. Functionalization of the quinoline ring with recognition motifs, such as hydrogen bonding donors or acceptors, could lead to the formation of intricate supramolecular polymers or networks. The principles of molecular recognition, fundamental to supramolecular chemistry, would govern the selective association of these molecules. alfachemic.com

Development in Advanced Materials Science (Excluding Biological/Medicinal)

The unique electronic and structural properties of this compound suggest its potential utility in the development of advanced materials with novel functions.

Fused heterocyclic compounds are a significant class of materials in medicinal chemistry and materials science. airo.co.in Specifically, fused heterocyclic ring-based energetic materials are noted for their high heats of formation and thermal stability, which could be a characteristic of densely functionalized this compound derivatives. rsc.orgmorressier.com

The incorporation of the rigid and strained cyclobutane ring into a conjugated quinoline system can be expected to influence the electronic properties of the molecule, potentially leading to interesting photophysical behaviors. These properties could be harnessed in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or molecular sensors. The synthesis of aza-polycyclic aromatic hydrocarbons with specific electronic properties is an active area of research, and this compound could serve as a key building block in this field. nih.gov

Table 2: Potential Applications in Advanced Materials Science

Material Type Potential Property Application Area
Organic Semiconductors Tunable electronic structure Organic electronics (OLEDs, OPVs)
Fluorescent Materials Modified photophysical properties Molecular sensors, imaging agents
High-Energy Density Materials Strain energy release Energetic materials

Photophysical Properties and Optoelectronic Applications

There is no available data on the absorption, emission, or other photophysical characteristics of this compound. Consequently, its potential for use in optoelectronic devices remains undetermined.

Potential as Functional Dyes or Organic Semiconductors

No studies have been identified that investigate the properties of this compound as a functional dye or its charge-transport capabilities for applications in organic electronics.

Conclusion and Future Research Directions

Summary of Current Research Advancements on 4H-Cyclobuta[de]quinoline

A comprehensive review of available scientific literature indicates that this compound is a largely unexplored molecule. There are no specific research articles detailing its synthesis, characterization, or application. Therefore, the "current research" landscape is essentially a blank slate, presenting a significant opportunity for pioneering work in the field of heterocyclic chemistry. The subsequent sections will, therefore, focus on a prospective outlook for this promising compound.

Unexplored Synthetic Avenues and Methodological Improvements

The primary challenge in studying this compound will be its synthesis. The fusion of a strained cyclobutane (B1203170) ring to a quinoline (B57606) system is expected to be synthetically demanding. Future research could explore several potential synthetic strategies:

Photochemical Cycloadditions: Intramolecular [2+2] photocycloaddition of a suitably substituted quinoline precursor could be a viable route. This approach is often used for the construction of four-membered rings.

Transition-Metal-Catalyzed Cyclizations: Modern transition-metal catalysis offers a powerful toolkit for the formation of strained rings. nih.gov A rhodium-catalyzed cycloisomerization, for instance, has been used to create fused ring systems from N-allyl amines. nih.gov

Ring Contraction or Expansion Reactions: The synthesis could potentially be achieved through the ring contraction of a larger fused ring system or the expansion of a smaller one adjacent to the quinoline core.

Pfitzinger Condensation Variants: Classic quinoline syntheses, such as the Pfitzinger reaction, could be adapted with precursors containing a cyclobutane moiety. nih.gov

Methodological improvements will need to focus on achieving these syntheses with high efficiency and selectivity, given the inherent ring strain of the target molecule.

Advanced Theoretical Models and Computational Challenges

In the absence of experimental data, computational chemistry will be an invaluable tool for predicting the properties and reactivity of this compound. Key areas for theoretical investigation include:

Strain Energy Calculations: Determining the ring strain energy of the cyclobuta-fused system will be crucial for understanding its stability and reactivity. acs.org Homodesmotic and hyper-homodesmotic reactions are established methods for such calculations. acs.org

Electronic Structure and Aromaticity: The fusion of the cyclobutane ring is expected to significantly influence the electronic structure and aromaticity of the quinoline core. Advanced computational methods can be used to model these effects.

Spectroscopic Predictions: Theoretical calculations of NMR, IR, and UV-Vis spectra will be essential for the future characterization of the synthesized molecule.

Reaction Pathway Modeling: Computational modeling can help to predict the most plausible synthetic routes and potential side reactions, guiding experimental efforts.

A significant computational challenge will be to accurately model the strained C-C bonds and their interaction with the delocalized π-system of the quinoline ring.

New Frontiers in Synthetic Applications and Material Science

Should the synthesis of this compound be achieved, its unique structure could be leveraged in several applications:

Strain-Release Reactions: The high ring strain of the cyclobutane moiety could be harnessed in strain-release reactions to drive the formation of more complex molecular architectures. acs.org This has been demonstrated with other strained systems like bicyclo[1.1.0]butanes. nih.gov

Medicinal Chemistry: Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiprotozoal properties. nih.govmdpi.com The introduction of a strained ring system could lead to novel bioisosteres with unique pharmacological profiles.

Organic Electronics: Polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs are of interest in materials science for their electronic properties. kent.ac.uk The strained nature of this compound could impart interesting photophysical or electronic characteristics, making it a candidate for use in organic semiconductors or light-emitting diodes.

The table below outlines potential research directions and their significance:

Research AreaPotential ApplicationSignificance
Strain-Release PolymerizationNovel Polymer SynthesisAccess to new materials with unique properties.
Bioorthogonal ChemistryCellular Imaging and Drug DeliveryDevelopment of new tools for chemical biology.
Coordination ChemistryLigand for Catalysis or Metal-Organic FrameworksCreation of novel catalysts and functional materials.
Photophysical StudiesOrganic Light-Emitting Diodes (OLEDs)Discovery of new materials for advanced electronic devices.

Outlook on the Broader Significance of Strained Fused Heterocycles

The exploration of molecules like this compound contributes to the fundamental understanding of chemical bonding and reactivity in strained systems. The development of synthetic routes to such compounds pushes the boundaries of what is possible in organic synthesis. nih.gov Furthermore, the study of strained fused heterocycles has the potential to yield new classes of compounds with applications spanning from medicine to materials science. The insights gained from the successful synthesis and characterization of this compound would provide a valuable case study for this exciting and challenging area of chemical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the 4H-Cyclobuta[de]quinoline scaffold, and how can reaction conditions be optimized?

  • Answer : The synthesis of quinoline derivatives often involves cyclocondensation reactions or halogenation strategies. For example, phosphorus oxychloride (POCl₃) is a key reagent for introducing chlorine substituents, as demonstrated in the synthesis of 4-chloro-6,7-dimethoxyquinoline (70% yield via reflux and column chromatography) . Reaction optimization requires careful control of temperature, stoichiometry, and purification steps (e.g., slow evaporation for X-ray-quality crystals) . Common pitfalls include incomplete reagent removal and low crystallinity, which can be addressed by adjusting solvent polarity or using gradient elution in chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound derivatives?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and electronic environments, as shown in the characterization of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . X-ray crystallography provides definitive structural data, such as bond lengths and intramolecular interactions (e.g., C–H⋯Cl motifs in 4-chloro-6,7-dimethoxyquinoline) . Infrared (IR) spectroscopy and mass spectrometry (MS) further validate functional groups and molecular weights .

Q. How can researchers screen this compound derivatives for biological activity, and what assays are most relevant?

  • Answer : Standardized in vitro assays include antimicrobial disk diffusion, anticancer cell viability (MTT assay), and enzyme inhibition studies (e.g., kinase or protease targets). For instance, quinoline derivatives exhibit antimalarial and antitumor properties, which can be evaluated using Plasmodium cultures or human cancer cell lines . Dose-response curves and IC₅₀ values should be calculated to compare potency, with positive controls (e.g., chloroquine for antimalarial tests) ensuring assay validity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity and pharmacological properties of this compound derivatives?

  • Answer : Electron-withdrawing groups (e.g., halogens, sulfonyl) enhance electrophilic substitution reactivity, while bulky substituents (e.g., pyrrolidinyl) can sterically hinder interactions with biological targets. For example, 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline shows modulated bioactivity due to its sulfonyl group’s electron-deficient nature . Computational modeling (DFT) or Hammett plots can quantify these effects, though experimental validation via kinetic studies or crystallography is critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Answer : Discrepancies often arise from variations in assay protocols (e.g., cell line specificity, incubation time). Systematic meta-analyses, as recommended in chronic cough studies, can identify confounding factors . Researchers should replicate experiments under standardized conditions and use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results. For example, inconsistent antimalarial data may require re-testing in both Plasmodium falciparum and murine models .

Q. How can C–H functionalization techniques be applied to diversify the this compound scaffold, and what directing groups are most effective?

  • Answer : Palladium-catalyzed C(sp²)–H arylation, as demonstrated in the synthesis of 8-aminoquinoline-directed cyclobutane derivatives, enables regioselective modifications . Effective directing groups include amides (e.g., 8-aminoquinoline) and sulfonamides, which coordinate transition metals to activate specific C–H bonds. Optimization of catalysts (e.g., Pd(OAc)₂) and additives (e.g., AgOAc) improves yields in large-scale reactions .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

  • Answer : Key principles include:

  • Precise stoichiometry : Excess POCl₃ (6.4 equivalents) ensures complete chlorination in reflux conditions .
  • Purification : Column chromatography (petroleum ether:EtOAc gradients) removes byproducts, while recrystallization from methanol enhances purity .
  • Documentation : Detailed reaction logs (time, temperature, yields) and spectral data (NMR shifts, IR peaks) are critical for replication .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound-based drug candidates?

  • Answer : SAR requires systematic variation of substituents (e.g., halogen, alkoxy, alkyl) at specific positions, followed by bioactivity testing. For example, substituting iodine at the 10-position in 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid alters DNA-binding affinity . Multivariate analysis (e.g., PCA or QSAR) identifies key physicochemical properties (logP, polar surface area) driving activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.